molecular formula C19H24N2O2 B12800126 4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid CAS No. 85716-68-3

4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid

Cat. No.: B12800126
CAS No.: 85716-68-3
M. Wt: 312.4 g/mol
InChI Key: FVHVPZIXBKZZSR-UHFFFAOYSA-N
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Description

4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid is an organic compound that features a naphthalene ring substituted with a butylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Butylamino Intermediate: The initial step involves the reaction of butylamine with an appropriate starting material to form the butylamino intermediate.

    Condensation Reaction: The butylamino intermediate undergoes a condensation reaction with a naphthalene derivative to form the desired compound. This step typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: An organic compound with similar structural features but different functional groups.

    4-Butylaminobenzoic acid: A compound with a butylamino group attached to a benzoic acid moiety.

Uniqueness

4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid is unique due to its specific combination of functional groups and the presence of a naphthalene ring

Properties

CAS No.

85716-68-3

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

4-[4-(butylamino)butylideneamino]naphthalene-1-carboxylic acid

InChI

InChI=1S/C19H24N2O2/c1-2-3-12-20-13-6-7-14-21-18-11-10-17(19(22)23)15-8-4-5-9-16(15)18/h4-5,8-11,14,20H,2-3,6-7,12-13H2,1H3,(H,22,23)

InChI Key

FVHVPZIXBKZZSR-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC=NC1=CC=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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